3-[[2-(4-Bromophenyl)-1-oxoethyl]amino]-3-[4-[(4-fluorophenyl)methylamino]-3-nitrophenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(4-bromophenyl)-1-oxoethyl]amino]-3-[4-[(4-fluorophenyl)methylamino]-3-nitrophenyl]propanamide is an aromatic amine.
Scientific Research Applications
Pharmacokinetics and Metabolism
S-1, a compound related to the chemical and a member of selective androgen receptor modulators (SARMs), has been studied for its pharmacokinetics and metabolism in rats. It shows promise as a therapeutic agent for benign hyperplasia. The compound demonstrated low clearance, moderate distribution, and extensive metabolism, suggesting its potential for effective drug development (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Antiviral and Antimicrobial Activities
New urea and thiourea derivatives of piperazine doped with Febuxostat, which is structurally similar to the chemical , have shown promising antiviral and antimicrobial activities. Specifically, certain derivatives exhibited potent activity against Tobacco mosaic virus (TMV) and certain microbes (Reddy, Rasheed, Rao, Adam, Reddy, & Raju, 2013).
Antinociceptive Activities
Research on enaminone compounds, structurally related to the chemical, has shown antinociceptive activities in both formalin and hot plate tests in mice. This suggests potential applications in pain management (Masocha, Kombian, & Edafiogho, 2016).
Antibacterial and Antimycotic Properties
Compounds structurally similar to the chemical , specifically arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, have been synthesized and tested for their antibacterial and antifungal properties (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Metabolism in Human Liver Microsomes
Studies on Flutamide, a related compound, have revealed its metabolism in human liver microsomes, leading to the identification of toxic metabolites. This highlights the importance of understanding metabolic pathways for drug safety (Goda, Nagai, Akiyama, Nishikawa, Ikemoto, Aizawa, Nagata, & Yamazoe, 2006).
Properties
Molecular Formula |
C24H22BrFN4O4 |
---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
3-[[2-(4-bromophenyl)acetyl]amino]-3-[4-[(4-fluorophenyl)methylamino]-3-nitrophenyl]propanamide |
InChI |
InChI=1S/C24H22BrFN4O4/c25-18-6-1-15(2-7-18)11-24(32)29-21(13-23(27)31)17-5-10-20(22(12-17)30(33)34)28-14-16-3-8-19(26)9-4-16/h1-10,12,21,28H,11,13-14H2,(H2,27,31)(H,29,32) |
InChI Key |
IIRGMCJEZDOTOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(CC(=O)N)C2=CC(=C(C=C2)NCC3=CC=C(C=C3)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.